5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide (MnO2) in water, which provides an eco-friendly and efficient route .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific kinases and enzymes.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it can inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways. The thiazole ring contributes to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is unique due to the presence of the thiazole ring, which enhances its biological activity and specificity. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for drug development .
Biological Activity
5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis of the Compound
The compound can be synthesized through various methods, including the Hantzsch reaction, which allows for the formation of thiazoles and pyrazoles under mild conditions. The synthesis involves the reaction of α-chloroglycinates with thiobenzamides or thioureas, yielding valuable intermediates for pharmaceutical applications .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives of pyrazole have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Cytotoxicity : In vitro studies have indicated that some derivatives possess cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The mechanism of action may involve the induction of apoptosis in malignant cells .
Antimicrobial Studies
A comprehensive study assessed the antimicrobial efficacy of related pyrazole derivatives. The results demonstrated that certain compounds significantly inhibited bacterial growth and biofilm formation:
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
7b | 0.22 | 0.25 | Bactericidal |
5a | 0.30 | 0.35 | Bacteriostatic |
These findings highlight the potential of these compounds in treating infections caused by resistant strains .
Anticancer Activity
In a study exploring the anticancer properties of thiazole-bearing pyrazoles, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation into the effectiveness of thiazole derivatives against resistant bacterial strains showed promising results, with compound 7b being particularly effective in reducing biofilm formation and enhancing susceptibility to conventional antibiotics .
- Case Study on Cancer Cell Lines : In vitro tests on human breast cancer cell lines revealed that certain pyrazole derivatives could significantly reduce cell viability and promote apoptotic cell death, indicating their potential as novel anticancer agents .
Properties
IUPAC Name |
5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c1-20-12-5-3-2-4-10(12)11-8-21-14(18-11)19-13(16)9(6-15)7-17-19/h2-5,7-8H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNKGFHSFZKWKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326240 | |
Record name | 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678332 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882152-70-7 | |
Record name | 5-amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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